molecular formula C28H34N6O3 B2790639 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 573705-74-5

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2790639
CAS No.: 573705-74-5
M. Wt: 502.619
InChI Key: ZBCYQSSAWHVGJI-UHFFFAOYSA-N
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Description

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione featuring dual modifications at positions 7 and 8 of the core structure.

Properties

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(14-13-32-15-17-37-18-16-32)24(29-26)21-33(19-22-9-5-3-6-10-22)20-23-11-7-4-8-12-23/h3-12H,13-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCYQSSAWHVGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Research

This compound has been investigated for its potential as a pharmacological agent, particularly in the context of cancer therapy. Studies have indicated that purine derivatives can inhibit certain kinases involved in cancer cell proliferation. The dibenzylamino and morpholinyl groups may provide necessary interactions that enhance selectivity and potency against specific targets.

Antiviral Activity

Research has shown that compounds similar to this purine derivative exhibit antiviral properties. By inhibiting viral replication mechanisms, such compounds could serve as potential treatments for viral infections. The specific interactions of this compound with viral enzymes are an area of ongoing investigation.

Neuropharmacology

The morpholinyl group in the structure suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to new treatments for neurological disorders such as depression or schizophrenia.

Biochemical Assays

Due to its unique structure, this compound can be used as a probe in biochemical assays to study enzyme activity related to purine metabolism. Understanding how this compound interacts with various enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Studies

Several studies have explored the applications of similar compounds:

  • Case Study 1: Inhibition of Kinases
    In a study published in Journal of Medicinal Chemistry, derivatives of purine were synthesized and tested for their ability to inhibit specific kinases associated with cancer progression. The results demonstrated that modifications, such as those found in 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione, significantly enhanced inhibitory activity compared to unmodified purines.
  • Case Study 2: Antiviral Properties
    A research article in Antiviral Research highlighted the antiviral efficacy of purine derivatives against RNA viruses. The study indicated that compounds with similar structural features effectively reduced viral load in vitro, suggesting potential therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological ResearchPotential anticancer agent targeting specific kinases ,
Antiviral ActivityInhibition of viral replication mechanisms
NeuropharmacologyEffects on neurotransmitter systems; potential treatments for disorders ,
Biochemical AssaysProbing enzyme activity related to purine metabolism

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position is critical for modulating solubility and target engagement. Key analogues include:

Compound Name 7-Substituent Key Properties Reference
Target Compound 2-(4-Morpholinyl)ethyl Enhanced solubility via morpholine’s polarity; potential CNS activity
7-(2-Methoxyethyl) analogue 2-Methoxyethyl Reduced polarity compared to morpholine; may affect blood-brain barrier penetration
7-{2-Hydroxy-3-piperazinopropyl} derivatives Hydroxy-piperazinylpropyl Improved cardiovascular activity (antiarrhythmic ED₅₀ = 54.9)

Substituent Variations at Position 8

Modifications at the 8-position influence steric effects and electronic properties:

Compound Name 8-Substituent Key Properties Reference
Target Compound Dibenzylamino-methyl High lipophilicity; may prolong metabolic half-life
8-Chloro derivatives Chloro Electron-withdrawing; enhances stability but reduces receptor affinity
8-Mercapto derivatives (e.g., Compound 11c) Mercapto (-SH) Increased reactivity (e.g., disulfide formation); potential for prodrug design
8-Benzyl derivatives Benzyl Moderate lipophilicity; used in antiarrhythmic agents (e.g., ED₅₀ = 55.0)

Key Insight: The dibenzylamino-methyl group in the target compound offers a unique balance of steric bulk and moderate electron-donating effects, distinguishing it from electron-deficient (e.g., chloro) or reactive (e.g., mercapto) analogues.

Biological Activity

The compound 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C28H34N6O3C_{28}H_{34}N_{6}O_{3}, with a molecular weight of approximately 502.62 g/mol. The structure features a purine core substituted with dibenzylamino and morpholinyl groups, which are believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC28H34N6O3C_{28}H_{34}N_{6}O_{3}
Molecular Weight502.62 g/mol
InChIKeyZBCYQSSAWHVGJI-UHFFFAOYSA-N
Exact Mass502.269238976 u

Anticancer Activity

Research indicates that compounds derived from purine structures often exhibit anticancer properties. A study reviewed by the National Institutes of Health reported that Mannich bases, including those similar to our compound, demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells . The introduction of specific substituents on the purine ring can enhance these effects.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by their structural features. The presence of dibenzylamino and morpholinyl groups has been associated with enhanced receptor binding and biological effects .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxicity of various Mannich bases against human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity levels significantly higher than standard chemotherapeutic agents like 5-fluorouracil. Compounds similar to our target compound were noted for their ability to inhibit cell proliferation effectively .

Study 2: Antimicrobial Evaluation

In a comparative study on piperidine derivatives, several compounds were synthesized and tested for their antimicrobial activity using standard strains. The findings suggested that modifications on the benzhydryl ring influenced antibacterial potency, indicating that similar modifications on our compound might yield promising results in antimicrobial assays .

Q & A

Q. Q1. What are the key synthetic challenges in preparing 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione, and what methodologies address them?

Answer: The synthesis involves multi-step reactions requiring precise control of substituent positioning. Key challenges include:

  • Regioselectivity : Ensuring correct substitution at the purine C8 and C7 positions. Methods like nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent) and protecting group strategies (e.g., benzyl or morpholinyl groups) are critical .
  • Stability of intermediates : Purine derivatives are prone to hydrolysis; low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) mitigate decomposition .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures are used to isolate the final compound ≥95% purity .

Q. Q2. How does the dibenzylamino-morpholinyl substitution pattern influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The dibenzylamino group increases logP (predicted ~2.8), enhancing membrane permeability, while the morpholinyl ethyl group introduces polarity (PSA ≈70.9 Ų), balancing solubility .
  • Conformational flexibility : The morpholinyl ethyl chain allows rotational freedom, potentially enabling interactions with hydrophobic enzyme pockets .
  • Hydrogen bonding : The morpholine oxygen and purine carbonyl groups participate in H-bonding, critical for target binding (e.g., kinase domains) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

Answer: Contradictions often arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound stability. Standardize protocols using validated buffers (e.g., PBS at pH 7.4) and confirm activity via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Off-target effects : Use CRISPR-engineered cell lines to silence non-specific targets. For example, in adenosine receptor studies, A₂A/B double-knockout models can isolate compound-specific effects .
  • Metabolic interference : Conduct LC-MS/MS metabolite profiling in hepatocyte models to identify active/inactive derivatives .

Q. Q4. What strategies optimize the compound’s selectivity for nucleotide-binding enzymes versus structurally related off-targets?

Answer:

  • Structure-activity relationship (SAR) : Modify substituents systematically (Table 1).

    Modification SiteEffect on SelectivityExample
    C8 dibenzylaminoBulkier groups reduce off-target binding to P2X receptorsReplacing benzyl with p-fluorobenzyl improves selectivity 3-fold
    C7 morpholinyl ethylShortening the chain decreases affinity for PDEs while retaining kinase activityEthyl → methyl reduces PDE4B IC₅₀ from 12 nM to 48 nM
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets (e.g., CDK2 vs. CDK5). Prioritize derivatives with ΔG ≤ -9 kcal/mol .

Q. Q5. How do structural analogs of this compound compare in modulating purinergic signaling pathways?

Answer: Comparative studies (Table 2) highlight functional trade-offs:

AnalogStructural DifferenceActivity Profile
8-EthylaminotheophyllineLacks dibenzylamino groupBronchodilator (A₁ antagonist), weak kinase inhibition
7-(2-Chlorobenzyl)-8-morpholinylChlorine substitution at C7Enhanced PDE7A inhibition (IC₅₀ = 8 nM) but reduced CNS penetration
8-(Hexylamino)-3-methylLinear alkyl chain at C8Improved logD (3.1) but 50% lower aqueous solubility

Q. Q6. What analytical techniques validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13, 40–80°C, and UV light. Monitor degradation via UPLC-QTOF (mass accuracy ≤5 ppm) to identify major breakdown products (e.g., demethylation at N1/N3) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound using a validated LC-MS/MS method (LLOQ = 1 ng/mL). A stability threshold ≥85% is acceptable for in vivo studies .

Methodological Considerations

Q. Q7. How should researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics?

Answer:

  • Preclinical PK/PD modeling : Administer 0.1–100 mg/kg in rodents, collect plasma/tissue samples at 0.5, 2, 6, 12, 24h. Fit data to a two-compartment model using Phoenix WinNonlin to estimate AUC₀–∞ and t₁/₂ .
  • Hill coefficient analysis : For in vitro assays, use 10-point dilution series (1 nM–100 µM) and fit sigmoidal curves (variable slope ≥1.5 indicates positive cooperativity) .

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